N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPFLQMVKGPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where various nucleophiles can replace the amino group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the phenyl group.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed:
- Substituted triazoles
- Oxidized or reduced derivatives of the original compound
- Coupled products with extended aromatic systems
Scientific Research Applications
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes in pathogens and cancer cells.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The 3,5-dichlorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to mono-halogenated or methylated analogs due to stronger electron-withdrawing effects .
- Solubility vs. Lipophilicity : Methyl or methoxy substituents improve solubility but may reduce membrane permeability, whereas halogenated derivatives balance lipophilicity and bioavailability .
Biological Activity
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
This compound features a triazole ring substituted with a dichlorophenyl group and an amine functional group. The structural formula can be represented as follows:
This unique structure contributes to its biological activity and solubility properties, enhancing its potential applications in various fields.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways. Additionally, it modulates signal transduction pathways by interacting with cellular receptors.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated efficacy against various pathogens:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 4 | Strong |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against fungal strains like Candida albicans and certain bacterial strains .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 (Breast) | 7.2 | High |
| HepG2 (Liver) | 10.0 | Moderate |
| HCT-116 (Colon) | 6.2 | High |
The IC50 values indicate that the compound exhibits potent anticancer activity against breast and colon cancer cell lines .
Case Studies
Several studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer contexts:
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry demonstrated that this compound was effective against clinical strains of Staphylococcus epidermidis, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Study 2: Anticancer Properties
In an investigation published in MDPI, the compound showed promising results against various cancer cell lines with IC50 values indicating strong cytotoxicity. The study emphasized the potential for developing new therapeutic agents based on this triazole derivative .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, and how is structural purity ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazole derivatives are prepared by reacting 3,5-dichloroaniline with pre-functionalized triazole precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Post-synthesis, purity is confirmed using HPLC (>95% purity threshold), while structural validation employs / NMR, FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving ambiguities in tautomeric forms or regiochemistry .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : NMR identifies amine protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm for dichlorophenyl). NMR confirms triazole carbons (δ 145–160 ppm) .
- X-ray diffraction : Resolves tautomeric preferences (e.g., 1H- vs. 4H-triazole forms) and intermolecular interactions like hydrogen bonding or π-stacking, which influence stability .
- FT-IR : Peaks at 3300–3400 cm (N–H stretch) and 1500–1600 cm (triazole ring vibrations) .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) elucidate electronic properties and reactivity?
- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilic/nucleophilic sites. For example, the electron-withdrawing 3,5-dichlorophenyl group lowers the LUMO energy, enhancing electrophilicity at the triazole ring. Molecular electrostatic potential (MEP) maps guide derivatization strategies for targeted bioactivity .
Q. What experimental and computational approaches resolve contradictions in biological activity data (e.g., urease inhibition vs. cytotoxicity)?
- Methodology :
- In vitro assays : Urease inhibition is tested via spectrophotometric methods (e.g., indophenol assay), while cytotoxicity uses MTT assays on human cell lines (e.g., HepG2). Contradictions may arise from assay-specific conditions (pH, enzyme source). Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is recommended .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to urease or P2X7 receptors. Discrepancies between in silico and experimental data may indicate off-target effects or solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
